N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H25FN4O2S and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with a fluorophenyl substituent and a sulfanyl acetamide group. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrrolo[3,2-d]pyrimidines. For instance, a study demonstrated that derivatives of this class exhibit significant inhibition against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Mechanism of Action : The compound may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition leads to reduced cell proliferation in cancerous tissues .
-
Case Studies :
- A recent investigation showed that derivatives similar to N-[(4-fluorophenyl)methyl]-2-{...} displayed IC50 values in the low micromolar range against breast cancer cell lines .
- Another study indicated that modifications in the structure could enhance selectivity towards cancer cells while minimizing effects on normal cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(4-fluorophenyl)... | MCF-7 (Breast Cancer) | 5.6 | DHFR Inhibition |
Related Pyrrolo Derivative | HeLa (Cervical Cancer) | 7.8 | Apoptosis Induction |
Neuropharmacological Activity
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly acetylcholinesterase (AChE) inhibition.
- Enzyme Inhibition : Preliminary data indicate that related compounds exhibit dual inhibitory effects on AChE and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. For example, IC50 values for similar compounds ranged from 5.4 µM to 10.4 µM against AChE .
-
Potential Benefits :
- Enhancing cholinergic neurotransmission could provide therapeutic benefits in cognitive disorders.
- The presence of the fluorine atom may enhance binding affinity due to increased electronegativity.
Compound | Enzyme | IC50 (µM) |
---|---|---|
N-(4-fluorophenyl)... | AChE | 10.4 |
Related Compound | BChE | 7.7 |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities and interactions of N-[(4-fluorophenyl)methyl]-2-{...} with target proteins such as DHFR and AChE.
- Docking Results : The docking studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the active sites of these enzymes, suggesting a strong binding affinity.
- Visual Representation : Figures from docking studies illustrate how the compound occupies critical regions within enzyme active sites, facilitating its inhibitory effects.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-13-30-24(32)23-22(20(15-29(23)2)18-7-5-4-6-8-18)28-25(30)33-16-21(31)27-14-17-9-11-19(26)12-10-17/h4-12,15H,3,13-14,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEMNMKHYZKSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.